6-Cyclohexylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDNHQYXZUPELG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277387 |

Source

|

| Record name | 6-cyclohexylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-56-7 |

Source

|

| Record name | Cyclohexanehexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-cyclohexylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Cyclohexylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 6-cyclohexylhexanoic acid, a valuable carboxylic acid derivative with applications in medicinal chemistry and materials science. We will delve into the strategic considerations behind a robust, multi-step synthesis, offering detailed experimental protocols and exploring alternative methodologies. This document is designed to be a practical resource for laboratory researchers, providing not only the "how" but also the "why" behind the chosen synthetic route.

Introduction: The Significance of this compound

This compound is a saturated fatty acid characterized by a cyclohexyl ring at the terminus of a six-carbon chain.[1] Its structure imparts a unique combination of lipophilicity from the cyclohexyl group and a polar carboxylic acid function. This amphiphilic nature makes it an interesting building block in various fields. Notably, it has been investigated for its utility in the preparation of N-acylethanolamine acid amidase (NAAA) inhibitors, which have shown potential anti-inflammatory and analgesic activities.[2] The synthesis of this and related long-chain carboxylic acids is of interest to medicinal chemists developing novel therapeutics and to material scientists exploring new polymers and surfactants.

A Viable Synthetic Pathway: From Benzene to this compound

A logical and well-established approach to the synthesis of this compound begins with readily available starting materials, benzene and adipic acid, and proceeds through a three-step sequence:

-

Friedel-Crafts Acylation: Formation of the carbon skeleton by reacting benzene with an adipic acid derivative.

-

Ketone Reduction: Removal of the carbonyl group to yield 6-phenylhexanoic acid.

-

Aromatic Ring Hydrogenation: Saturation of the benzene ring to afford the final product.

This pathway is advantageous due to the relatively low cost of the starting materials and the reliability of the involved chemical transformations.

References

An In-depth Technical Guide to 6-Cyclohexylhexanoic Acid: Properties, Reactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 6-Cyclohexylhexanoic acid, a valuable building block in medicinal chemistry and materials science.[1] We will delve into its key characteristics, reactivity, and provide detailed experimental protocols for its handling and modification.

Part 1: Core Molecular Attributes of this compound

This compound, with the chemical formula C₁₂H₂₂O₂, is a saturated fatty acid featuring a cyclohexane ring attached to the terminus of a hexanoic acid chain.[2] This unique structure, combining a lipophilic cyclohexyl group and a polar carboxylic acid head, imparts distinct physicochemical properties that are of interest in various scientific disciplines. Its CAS number is 4354-56-7.[1]

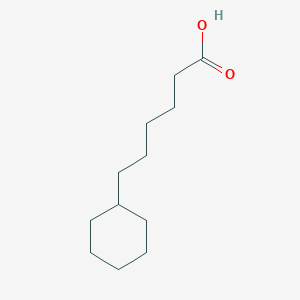

Chemical Structure:

Caption: 2D structure of this compound.

Part 2: Physicochemical Properties

The interplay of the non-polar cyclohexyl ring and the polar carboxylic acid group governs the physical properties of this compound.

Table of Physical Properties:

| Property | Value | Source |

| Molecular Weight | 198.30 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 34 °C | [1] |

| Boiling Point | ~295.63 °C (rough estimate) | [1] |

| Density | 0.9626 g/cm³ | [1] |

| Refractive Index | 1.4750 | [1] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [1] |

| pKa | Estimated to be around 4.8-5.0 (in water) | Inferred from similar long-chain carboxylic acids |

| XLogP3 | 4.4 | [2] |

Experimental Protocols for Property Determination:

A qualitative assessment of solubility can be performed to guide solvent selection for reactions and purifications.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the substance as "soluble," "partially soluble," or "insoluble."

-

Repeat for each solvent.

Causality Behind Experimental Choices: This protocol uses a standardized amount of solute and solvent to allow for a consistent comparison across different solvents. Vortexing ensures thorough mixing to overcome any kinetic barriers to dissolution. The choice of solvents covers a range of polarities, from polar protic (water, alcohols) to polar aprotic (acetone) and non-polar (hexane), providing a comprehensive solubility profile.

The acidity of the carboxylic acid can be quantified by determining its pKa. For long-chain fatty acids that are insoluble in water, a mixed-solvent system or titration in a non-aqueous solvent is often employed. The following is an adapted protocol for titration in an ethanol-water mixture.

Objective: To determine the apparent pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Ethanol

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of ethanol in a beaker.

-

Add 50 mL of deionized water to the beaker to create a 1:1 ethanol-water mixture.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the NaOH solution, adding it in small increments (e.g., 0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly and then plateaus.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality Behind Experimental Choices: The use of an ethanol-water co-solvent system is necessary to dissolve the water-insoluble this compound, allowing for accurate pH measurements during titration. A standardized NaOH solution is crucial for the accurate determination of the equivalence point. The titration curve provides a clear graphical representation of the neutralization process, from which the pKa can be reliably determined.

Part 3: Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While direct access to high-resolution spectra is limited, representative data and expected spectral features are discussed below.

Infrared (IR) Spectroscopy:

An IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid functional group and the aliphatic C-H bonds.

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1710 cm⁻¹.

-

C-H stretch (aliphatic): Multiple sharp bands in the region of 2920-2850 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium intensity band around 1300-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule.

-

-COOH proton: A broad singlet far downfield, typically between 10-13 ppm.

-

-CH₂- protons adjacent to the carbonyl group: A triplet around 2.2-2.4 ppm.

-

Cyclohexyl and other aliphatic -CH₂- and -CH- protons: A complex series of multiplets in the upfield region, typically between 0.8-1.8 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments.

-

C=O carbon: A signal in the downfield region, around 175-185 ppm.

-

-CH₂- carbon adjacent to the carbonyl group: A signal around 30-40 ppm.

-

Cyclohexyl and other aliphatic carbons: A series of signals in the upfield region, typically between 20-40 ppm.

Part 4: Chemical Reactivity and Synthetic Protocols

The carboxylic acid functionality of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations to synthesize derivatives for various applications.

Key Reactions:

References

Technical Guide on 6-Cyclohexylhexanoic Acid (CAS No. 4354-56-7)

Abstract

This document provides a comprehensive technical overview of 6-Cyclohexylhexanoic acid (CAS No. 4354-56-7), a saturated fatty acid derivative characterized by a C6 aliphatic chain terminating in a cyclohexyl group. While not a widely studied compound, its unique lipophilic structure makes it a molecule of interest as a synthetic building block and a potential modulator of biological systems. This guide synthesizes available data on its chemical properties, outlines a logical synthetic pathway, details protocols for analytical characterization, discusses its known and potential applications, and provides essential safety information. The content is structured to provide both foundational knowledge and actionable insights for laboratory professionals.

Introduction and Molecular Overview

This compound, also known as cyclohexanehexanoic acid, belongs to the class of cycloaliphatic carboxylic acids. Its structure combines a flexible hexanoic acid chain with a bulky, non-polar cyclohexyl ring. This amphipathic nature—possessing both hydrophobic (cyclohexane and alkyl chain) and hydrophilic (carboxylic acid) regions—governs its physical properties and potential interactions with biological macromolecules.

The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. The cyclohexyl group significantly increases the molecule's lipophilicity compared to its linear counterpart, caprylic acid, which can influence its solubility, membrane permeability, and binding affinity for protein targets.

One of the key documented uses for this molecule is as a precursor in the synthesis of N-Acylethanolamine Acid Amidase (NAAA) inhibitors.[1] These inhibitors are under investigation for their potential anti-inflammatory and analgesic activities, highlighting the relevance of this compound in medicinal chemistry and drug discovery.[1]

Physicochemical and Computed Properties

The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The data for this compound is primarily derived from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 4354-56-7 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |

| Molecular Weight | 198.30 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 34°C | [1] |

| Boiling Point | 295.63°C (estimated) | [1] |

| Density | 0.9626 g/cm³ (estimated) | [1] |

| Refractive Index | 1.4750 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Computed LogP | 4.4 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [2][3] |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not abundant, a robust and logical pathway can be proposed based on established organic chemistry principles. The most direct approach involves the catalytic hydrogenation of 6-phenylhexanoic acid.

3.1. Proposed Synthetic Pathway: Hydrogenation of 6-Phenylhexanoic Acid

This method involves the saturation of the aromatic ring of a commercially available precursor.

Reaction: 6-Phenylhexanoic acid + 3 H₂ --(Catalyst, Pressure, Temp)--> this compound

Causality and Experimental Choices:

-

Catalyst: A rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) catalyst is often preferred over palladium or platinum for benzene ring hydrogenation due to its high activity and selectivity under milder conditions, minimizing potential side reactions.

-

Solvent: A protic solvent like ethanol or acetic acid is suitable for dissolving the starting material and is stable under hydrogenation conditions.

-

Pressure and Temperature: Elevated hydrogen pressure (e.g., 50-100 psi) and moderate temperature (e.g., 50-80°C) are typically required to drive the aromatic reduction to completion in a reasonable timeframe.

3.2. Step-by-Step Synthesis Protocol

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 6-phenylhexanoic acid (1 equivalent).

-

Catalyst Addition: Add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

-

Solvent Addition: Add a suitable solvent (e.g., ethanol) to dissolve the substrate.

-

Inerting: Seal the vessel and purge several times with nitrogen to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen to the target pressure (e.g., 75 psi).

-

Reaction: Heat the mixture to the target temperature (e.g., 60°C) and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

3.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the synthesized compound.

4.1. Spectroscopic and Chromatographic Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets, ~0.8-1.8 ppm), aliphatic chain protons (~1.2-1.7 ppm), the α-methylene protons adjacent to the carbonyl (~2.3 ppm), and the acidic carboxylic proton (broad singlet, >10 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (~180 ppm), and multiple signals in the aliphatic region (~25-45 ppm) for the cyclohexyl and hexanoic chain carbons. |

| FTIR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹). |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 198.3. |

| GC-MS | A single major peak confirming purity, with a mass spectrum matching the expected fragmentation pattern. |

Note: Reference spectra for ¹H NMR, ¹³C NMR, and FTIR are noted as available in the SpectraBase database, sourced from The Dow Chemical Company.[3]

4.2. Analytical Workflow Protocol

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

-

FTIR Spectroscopy: Obtain an IR spectrum (e.g., using a thin film or KBr pellet) to verify the presence of key functional groups (C=O, O-H).

-

Mass Spectrometry: Perform GC-MS analysis. The gas chromatogram will assess purity, while the mass spectrum will confirm the molecular weight and provide structural information through fragmentation.

-

Purity Assessment: Quantify purity using GC with a flame ionization detector (FID) or by quantitative NMR (qNMR) using an internal standard. A purity of ≥97% is typical for research-grade material.[2]

4.3. Analytical Workflow Diagram

Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

The primary documented application of this compound is in the field of medicinal chemistry.[1]

5.1. Inhibitors of N-Acylethanolamine Acid Amidase (NAAA)

This compound serves as a key intermediate for synthesizing NAAA inhibitors.[1] NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, which can produce therapeutic effects in models of pain and inflammation. The cyclohexyl group of the acid is likely incorporated to enhance the lipophilicity and binding affinity of the final inhibitor within the enzyme's active site.

5.2. Potential as a Pharmacological Tool

Given its structural similarity to other fatty acids with signaling properties, this compound could be explored as:

-

A hydrophobic linker in PROTACs or other chimeric molecules, where the cyclohexyl group can engage in hydrophobic interactions with target proteins.[4]

-

A control compound in studies involving fatty acid metabolism or signaling, to differentiate the effects of linear vs. cycloaliphatic structures.

-

A starting material for creating libraries of novel fatty acid amides and esters for screening against various biological targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

6.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Hazard Statements:

6.2. Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is at room temperature under an inert atmosphere.[1]

References

An In-depth Technical Guide to 6-Cyclohexylhexanoic Acid: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 6-Cyclohexylhexanoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. We will delve into its discovery and historical context, explore both classical and contemporary synthetic methodologies, detail its physicochemical properties and characterization, and discuss its current and potential applications, particularly in the realm of therapeutic agent development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important compound.

Introduction and Physicochemical Properties

This compound, also known as cyclohexanehexanoic acid, is a saturated fatty acid characterized by a cyclohexyl ring attached to the terminus of a six-carbon aliphatic chain. This unique structure, combining a bulky, lipophilic cycloalkane with a polar carboxylic acid group, imparts distinct physical and chemical properties that underpin its utility in various applications.

Physicochemical Data of this compound[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | PubChem |

| Molecular Weight | 198.30 g/mol | PubChem |

| CAS Number | 4354-56-7 | PubChem |

| Appearance | White to off-white solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 316.2 °C at 760 mmHg | BOC Sciences[1] |

| Density | 0.968 g/cm³ | BOC Sciences[1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. | |

| pKa | ~4.8 | Estimated |

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical literature, its conceptualization lies at the intersection of early 20th-century advancements in organic synthesis and the study of fatty acids. The structural motif of a terminal cycloalkane ring on an aliphatic chain is found in nature, for instance, in the ω-cyclohexyl fatty acids produced by certain thermophilic bacteria[2]. These natural products likely spurred interest in the synthesis of analogous compounds.

The intellectual framework for the synthesis of such a molecule would have emerged from foundational reactions in organic chemistry established in the late 19th and early 20th centuries. Key transformations that would have enabled its synthesis include:

-

Grignard Reactions: The discovery of organomagnesium halides by Victor Grignard in 1900 provided a powerful tool for carbon-carbon bond formation.

-

Malonic Ester Synthesis: A versatile method for the preparation of carboxylic acids.

-

Catalytic Hydrogenation: The work of Sabatier and Senderens on the hydrogenation of organic compounds using metal catalysts would have been crucial for the saturation of any unsaturated precursors or the reduction of aromatic rings.

It is plausible that this compound was first synthesized as part of broader investigations into the physical and chemical properties of long-chain fatty acids with terminal cyclic moieties, or in the exploration of novel lubricant and surfactant structures. The lack of a landmark discovery paper may suggest its initial synthesis was not tied to a specific, high-profile application at the time.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. Both classical and modern methods offer viable routes to this compound, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Classical Synthetic Approaches

A plausible and historically relevant synthetic route would involve the extension of a cyclohexyl-containing starting material. One such conceptual pathway is outlined below.

Conceptual Retrosynthetic Analysis:

Conceptual Retrosynthetic Pathway for this compound.

Forward Synthesis Protocol (Conceptual):

-

Preparation of Adipic Acid Monomethyl Ester Chloride: Adipic acid is mono-esterified to protect one of the carboxylic acid functionalities. The remaining carboxylic acid is then converted to the acid chloride using a reagent such as thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation: Cyclohexane is acylated with adipic acid monomethyl ester chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form methyl 6-cyclohexyl-6-oxohexanoate.

-

Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) followed by acidification to yield 6-cyclohexyl-6-oxohexanoic acid.

-

Clemmensen or Wolff-Kishner Reduction: The ketone at the 6-position is reduced to a methylene group.

-

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: Using hydrazine (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures.

-

-

Final Product: The reduction yields this compound.

Modern Synthetic Approaches

More contemporary methods may employ cross-coupling reactions or biocatalytic transformations for greater efficiency and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling:

A modern approach could involve the coupling of a cyclohexyl-containing organometallic reagent with a 6-halo-hexanoic acid derivative.

Modern Synthetic Approach via Palladium-Catalyzed Cross-Coupling.

Biocatalytic Approaches (for related compounds):

While direct biocatalytic synthesis of this compound from simple precursors is not yet well-established, research into the microbial synthesis of related compounds provides a promising future direction. For instance, recombinant Pseudomonas taiwanensis has been engineered to convert cyclohexane into 6-hydroxyhexanoic acid[3]. This suggests the potential for developing enzymatic cascades for the synthesis of other functionalized C6-cyclohexyl compounds.

Characterization and Spectroscopic Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets in the range of 0.8-1.8 ppm), the methylene protons of the hexanoic acid chain (multiplets between 1.2 and 2.4 ppm), and the carboxylic acid proton (a broad singlet at >10 ppm). |

| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring, the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (>170 ppm). |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and cycloaliphatic portions. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. |

Applications and Future Outlook

The primary contemporary application of this compound and its derivatives is in the field of medicinal chemistry, particularly as building blocks for the synthesis of enzyme inhibitors.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

This compound is a key precursor for the synthesis of inhibitors of N-acylethanolamine acid amidase (NAAA)[4]. NAAA is a cysteine amidase responsible for the hydrolysis of bioactive fatty acid ethanolamides, such as palmitoylethanolamide (PEA)[3][5]. PEA has demonstrated analgesic and anti-inflammatory properties[3][5]. By inhibiting NAAA, the endogenous levels of PEA can be increased, offering a promising therapeutic strategy for the management of pain and inflammation[3][5]. The cyclohexyl group in these inhibitors often serves to occupy a hydrophobic pocket in the enzyme's active site, contributing to the potency and selectivity of the inhibitor.

Role of this compound in the Development of NAAA Inhibitors.

Potential Future Applications

The unique physicochemical properties of this compound may lend themselves to applications in materials science. The combination of a flexible aliphatic chain and a rigid cyclic group could be exploited in the synthesis of:

-

Polymers and Resins: As a monomer or additive to modify the properties of polyesters and polyamides, potentially improving their thermal stability and mechanical strength.

-

Lubricants and Surfactants: The amphiphilic nature of the molecule suggests potential use in formulations requiring surface activity or lubricity.

Conclusion

This compound, a molecule with a rich, albeit not prominently documented, history rooted in the fundamentals of organic synthesis, has emerged as a compound of significant interest in modern medicinal chemistry. Its role as a scaffold for the development of potent NAAA inhibitors highlights the ongoing importance of fundamental chemical structures in addressing complex biological challenges. Future research into more efficient and sustainable synthetic routes, including biocatalysis, and the exploration of its potential in materials science, will undoubtedly expand the utility of this versatile fatty acid.

References

- 1. The formation of ω-cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of very long chain fatty acid methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The Biochemical Synthesis of the Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-HYDROXYCAPROIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

6-Cyclohexylhexanoic acid molecular structure and weight

An In-Depth Technical Guide to 6-Cyclohexylhexanoic Acid: Molecular Characteristics, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated fatty acid derivative characterized by a terminal cyclohexyl moiety. We delve into its fundamental molecular structure and physicochemical properties, offering a basis for its behavior in chemical and biological systems. A detailed, field-proven protocol for its synthesis via the reduction of 6-cyclohexyl-6-oxohexanoic acid is presented, alongside a systematic workflow for its analytical characterization. Furthermore, this guide explores the current and prospective applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics, such as N-Acylethanolamine Acid Amidase (NAAA) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking authoritative information and practical methodologies related to this compound.

Part 1: Molecular Structure and Physicochemical Properties

The unique molecular architecture of this compound—marrying a flexible aliphatic chain with a bulky, non-polar carbocyclic ring—is central to its chemical identity and utility. Understanding these foundational characteristics is critical for its effective application in synthesis and drug design.

Structural Elucidation

This compound consists of a hexanoic acid backbone where the terminal (omega) carbon is substituted with a cyclohexyl group. This structure imparts a distinct amphiphilic character, albeit with a dominant lipophilic nature due to the twelve carbon atoms.

-

IUPAC Name: this compound[1]

The terminal carboxylic acid group provides a site for polar interactions and chemical derivatization, while the cyclohexyl ring and the pentylene chain create a significant hydrophobic domain. This structure is crucial for its application in medicinal chemistry, where the cyclohexyl group can engage in van der Waals interactions within the lipophilic pockets of enzyme active sites.

Physicochemical Data

The physical properties of this compound are dictated by its molecular structure and weight. The following table summarizes its key quantitative descriptors.

| Property | Value | Source |

| Molecular Weight | 198.30 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |

| CAS Number | 4354-56-7 | [1][2][3] |

| XLogP3-AA | 4.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

XLogP3-AA is a computed measure of hydrophobicity. A value of 4.4 indicates significant lipophilicity, suggesting low solubility in water and high solubility in non-polar organic solvents.

Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development. This section outlines a robust synthetic strategy and a comprehensive analytical workflow.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthetic route to this compound involves the deoxygenation of a readily available keto-acid precursor, 6-cyclohexyl-6-oxohexanoic acid. The Wolff-Kishner reduction is an ideal choice for this transformation.

Causality of Method Selection: The Wolff-Kishner reduction is specifically chosen for its efficacy in reducing ketones to their corresponding alkanes under basic conditions. This is critical because acidic reduction conditions (e.g., Clemmensen reduction) could potentially lead to side reactions involving the carboxylic acid group. The basic medium of the Wolff-Kishner reaction converts the carboxylic acid to its carboxylate salt, protecting it from undesired reactions and ensuring a clean conversion of the ketone to a methylene group.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Wolff-Kishner Reduction

This protocol describes a self-validating system where reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

Materials:

-

6-cyclohexyl-6-oxohexanoic acid

-

Hydrazine hydrate (80%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and thermometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-cyclohexyl-6-oxohexanoic acid (1.0 eq) in diethylene glycol.

-

Hydrazone Formation: Add hydrazine hydrate (4.0 eq) to the solution. Heat the mixture to 120-130°C for 1.5 hours. Water and excess hydrazine will distill off.

-

Reduction: Cautiously add powdered potassium hydroxide (4.0 eq) in portions to the reaction mixture.

-

Heating: Slowly raise the temperature to 190-200°C. The mixture will begin to reflux as nitrogen gas evolves. Maintain this temperature until gas evolution ceases (typically 3-4 hours), indicating the completion of the reduction.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice and acidify to a pH of ~2 with concentrated HCl.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a standard suite of analytical techniques. Each method provides orthogonal data to validate the structure.

Caption: Standard workflow for analytical characterization.

-

¹H NMR: Will confirm the presence of protons on the cyclohexane ring and the aliphatic chain, and the acidic proton of the carboxyl group.

-

¹³C NMR: Will show the characteristic signals for the carbonyl carbon (~180 ppm) and the distinct carbons of the alkyl chain and cyclohexyl ring.

-

Mass Spectrometry: The molecular ion peak will correspond to the calculated molecular weight (198.30 g/mol ).[1]

-

IR Spectroscopy: Will show a strong C=O stretch for the carboxylic acid (~1710 cm⁻¹) and a broad O-H stretch (~3300-2500 cm⁻¹), confirming the primary functional group.

Part 3: Applications and Future Directions

The structural features of this compound make it a valuable building block in distinct scientific domains.

Role in Medicinal Chemistry

A primary application of this compound is in the synthesis of inhibitors for N-Acylethanolamine Acid Amidase (NAAA).[2] NAAA is a lysosomal enzyme that degrades the anti-inflammatory lipid N-palmitoylethanolamine (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, leading to potent anti-inflammatory and analgesic effects. This compound serves as a key fragment in constructing these inhibitors, where its lipophilic character is essential for binding to the enzyme's active site.[2]

Potential in Polymer and Materials Science

While direct applications in polymer science are less documented, the structure of this compound is analogous to monomers vital to the polymer industry. For instance, 6-aminohexanoic acid and 6-hydroxyhexanoic acid are precursors to Nylon-6 and polycaprolactone, respectively.[4][5][6] The introduction of a bulky cyclohexyl group via a monomer like this compound could be a strategy to synthesize novel polyesters or polyamides with modified properties, such as increased glass transition temperature (Tg), enhanced thermal stability, or altered mechanical strength.

Conclusion

This compound is a compound of significant interest due to its well-defined molecular structure and versatile chemical nature. This guide has provided a detailed examination of its properties, a robust and logically justified protocol for its synthesis, and an overview of its established and potential applications. For researchers in drug discovery, its role as a precursor to potent NAAA inhibitors presents a clear path for therapeutic development. For materials scientists, it offers an opportunity to explore novel polymers with unique physical characteristics. The methodologies and insights presented herein serve as an authoritative resource to facilitate and inspire further research and development involving this valuable chemical entity.

References

- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 5. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

solubility of 6-Cyclohexylhexanoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 6-Cyclohexylhexanoic Acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a carboxylic acid derivative with a significant nonpolar structure, presents a classic solubility challenge: poor aqueous solubility with favorable solubility in organic media. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and an analysis of its expected solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally similar molecules.

Physicochemical Properties & Theoretical Solubility Principles

This compound (C₁₂H₂₂O₂) is characterized by a molecular weight of 198.30 g/mol .[1] Its structure consists of two key domains that dictate its solubility: a polar carboxylic acid head (-COOH) and a large, nonpolar tail composed of a C₆ alkyl chain and a cyclohexyl ring.

-

Polar Domain: The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl hydrogen) and acceptor (at the carbonyl and hydroxyl oxygens).[2] This allows for favorable interactions with polar protic solvents like water.[3]

-

Nonpolar Domain: The twelve-carbon hydrocarbon tail is hydrophobic. This substantial nonpolar region disrupts the hydrogen-bonding network of water, leading to a significant energetic penalty for dissolution.[3][4]

The interplay between these two domains is governed by the principle of "like dissolves like."[2] The large hydrophobic tail is the dominant feature of the molecule, as indicated by a calculated XLogP3 value of 4.4, which suggests a strong preference for lipophilic environments over aqueous ones.[1] Therefore, it is predicted that this compound will exhibit very low solubility in water but will be readily soluble in nonpolar organic solvents where London dispersion forces are the primary intermolecular interactions.[2][5]

Furthermore, as a carboxylic acid, its solubility is highly pH-dependent. In aqueous basic solutions, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the carboxylic acid will be deprotonated to form its corresponding carboxylate salt.[5][6] This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[7]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method, originally proposed by Higuchi and Connors, remains the gold standard for this determination due to its robustness and direct measurement of the compound in a saturated state at equilibrium.[8][9]

Causality Behind Experimental Choices

-

Use of Excess Solid: Adding a surplus of the solid compound ensures that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[8][9] This is the fundamental requirement for measuring thermodynamic solubility.

-

Prolonged Equilibration: Achieving a true thermodynamic equilibrium between the dissolved and undissolved solid can be a slow process.[8] Short incubation times may lead to an underestimation of solubility. An 18- to 24-hour agitation period at a controlled temperature is typically sufficient to ensure equilibrium is reached.[10][11][12]

-

Phase Separation: It is critical to completely separate the undissolved solid from the saturated solution before analysis.[8] Any suspended solid particles will be dissolved during sample preparation for analysis, leading to an overestimation of solubility. High-speed centrifugation or filtration through a fine-pore (e.g., 0.22 µm) filter is essential.[10]

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and accuracy, allowing for precise measurement of the analyte even in the presence of impurities.[8][13]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume of the desired solvent. (A visual excess of solid should be apparent).

-

Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Dilute the clear, saturated filtrate with an appropriate mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.[8]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow Visualization

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, a reliable solubility profile can be constructed based on its physicochemical properties and the behavior of similar long-chain carboxylic acids.[3][14]

| Solvent Type | Solvent Example | Expected Solubility | Rationale | Reference |

| Nonpolar Aprotic | Hexane, Toluene | High | "Like dissolves like"; the large nonpolar tail interacts favorably with nonpolar solvents. | [3][5] |

| Polar Aprotic | Acetonitrile, DMSO | Moderate to High | Capable of dissolving both polar and nonpolar moieties. | [15] |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's hydrocarbon chain interacts with the tail, while its -OH group interacts with the acid head. | [14][16] |

| Polar Protic | Water | Very Low | The large hydrophobic tail dominates, making dissolution in water energetically unfavorable. | [3][4] |

| Aqueous Basic | 5% Sodium Hydroxide (aq) | Very High | Deprotonation forms a highly polar and water-soluble carboxylate salt. | [5][7] |

| Chlorinated | Chloroform, DCM | Moderate to High | Solvates nonpolar compounds well; slight polarity interacts with the carboxylic acid group. | [14][15] |

Relationship Between Solvent Polarity and Solubility

The solubility of this compound is inversely related to the polarity of the solvent, with the notable exception of reactive solubility in aqueous bases.

Caption: General relationship between solvent polarity and solubility for this compound.

Conclusion

This compound is a poorly water-soluble compound, a characteristic dictated by its large, hydrophobic hydrocarbon structure. Its solubility is expected to be significantly higher in nonpolar organic solvents and in aqueous basic solutions, where it converts to its soluble salt form. Accurate and reproducible measurement of its thermodynamic solubility can be reliably achieved using the shake-flask method coupled with a specific and sensitive analytical technique such as HPLC-UV. Understanding this solubility profile is a foundational requirement for the effective formulation and development of this compound for scientific and pharmaceutical applications.

References

- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Video: Physical Properties of Carboxylic Acids [jove.com]

Introduction: The Critical Role of Purity in Scientific Rigor

An In-Depth Technical Guide to Purity Standards for 6-Cyclohexylhexanoic Acid in Research

In the landscape of research and pharmaceutical development, the starting materials' purity is a cornerstone of reliable and reproducible results. This compound, a versatile carboxylic acid, finds applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The seemingly subtle presence of impurities can have a cascading effect, leading to unforeseen side reactions, altered biological activity, and challenges in scaling up processes. This guide, therefore, provides a comprehensive overview of the purity standards for this compound, offering a framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their work.

Understanding the Impurity Landscape of this compound

Impurities are any components present in a substance that are not the defined chemical entity.[3] For this compound, these can be broadly categorized based on the guidelines established by the International Council for Harmonisation (ICH), specifically the Q3A guideline for impurities in new drug substances.[3][4]

Classification of Impurities

-

Organic Impurities: These are the most common type of impurities and can arise during the manufacturing process or upon storage.[5] They include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

By-products: Formed from competing or consecutive reactions.

-

Intermediates: Partially reacted molecules that did not proceed to the final product.

-

Degradation Products: Formed by the decomposition of this compound over time or due to exposure to light, heat, or humidity.

-

Reagents, Ligands, and Catalysts: Residual components from the synthesis process.[3][5]

-

-

Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, catalysts, heavy metals, and salts.[6]

-

Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process. Their control is guided by the ICH Q3C guidelines.[3]

The following diagram illustrates the potential sources of impurities in the lifecycle of this compound:

Caption: Sources of Impurities in this compound.

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for identifying and quantifying impurities in this compound. The choice of method depends on the nature of the impurity and the required sensitivity.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity analysis of organic compounds.

-

High-Performance Liquid Chromatography (HPLC): This is often the primary technique for assessing the purity of non-volatile organic compounds like this compound. A typical HPLC method would involve:

-

Column: A reversed-phase column (e.g., C18) is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is commonly used, although mass spectrometry (LC-MS) provides greater specificity and sensitivity for impurity identification.

-

-

Gas Chromatography (GC): GC is well-suited for analyzing volatile organic impurities and residual solvents. For a non-volatile compound like this compound, derivatization may be necessary to increase its volatility. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown impurities.[7]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the bulk material and for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its impurities, aiding in their identification.

-

Infrared (IR) Spectroscopy: Useful for confirming the functional groups present in the molecule and for identifying certain types of impurities.

The general workflow for impurity analysis is as follows:

Caption: General Workflow for Impurity Analysis.

Setting Purity Specifications: A Risk-Based Approach

While there are no universally defined "research-grade" purity standards, a risk-based approach tailored to the intended application is recommended. The ICH Q3A guidelines provide a valuable framework for setting impurity thresholds.[6]

| Parameter | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Threshold | ≥ 0.05% | > 0.10% or 1.0 mg/day intake | > 0.15% or 1.0 mg/day intake |

| Table based on ICH Q3A(R2) guidelines for new drug substances.[6][8] |

-

Reporting Threshold: The level at which an impurity must be reported in a data sheet or certificate of analysis.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[8]

For research purposes, the stringency of these thresholds can be adapted:

-

Early-Stage Research (e.g., proof-of-concept): A purity of >95% may be acceptable, with a focus on identifying major impurities that could interfere with the primary research goals.

-

Lead Optimization and Preclinical Development: A higher purity of >98% is often required. At this stage, a more thorough impurity profile is necessary, and any impurity above the identification threshold should be characterized.

-

Good Manufacturing Practice (GMP) Production: For use in clinical trials, stringent GMP standards must be followed, with purity typically exceeding 99% and all impurities above the reporting threshold being documented and controlled.

Protocols for Purity Determination

Protocol 1: Purity Assessment by HPLC-UV

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution for linearity assessment.

-

Accurately weigh and dissolve the test sample of this compound in the same solvent to a similar concentration as the primary standard.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the main peak from all impurities (e.g., 50% B to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Appropriate UV wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

-

Use the linearity plot from the standard dilutions to quantify any specified impurities.

-

Conclusion: A Commitment to Quality

Ensuring the purity of this compound is not merely a matter of meeting a specification on a certificate of analysis; it is a fundamental aspect of scientific integrity. By understanding the potential impurities, employing robust analytical methods, and setting appropriate, risk-based specifications, researchers can build a solid foundation for their scientific endeavors, leading to more reliable, reproducible, and ultimately, successful outcomes.

References

- 1. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]

- 2. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]

- 3. jpionline.org [jpionline.org]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

Introduction: Unveiling a Unique Class of Lipids

An In-Depth Technical Guide to the Natural Occurrence of Cyclohexyl Fatty Acids

Cyclohexyl fatty acids (CHFAs) represent a fascinating and relatively uncommon class of lipids characterized by a terminal cyclohexyl ring at the ω-end of the aliphatic chain. Unlike the more common straight-chain or branched-chain fatty acids, the presence of this bulky alicyclic group imparts unique physicochemical properties that are critical for the organisms that synthesize them. First identified in butter and sheep fat, their origins were traced back to the microbial world, particularly to bacteria thriving in extreme environments.[1] This guide offers a comprehensive exploration of the natural occurrence of CHFAs, delving into their biosynthesis, the methodologies for their study, and their emerging biological significance for researchers, scientists, and drug development professionals.

Part 1: Natural Distribution and Abundance

The presence of CHFAs in nature is not widespread but is significant in specific ecological niches. Their distribution spans from extremophilic bacteria to the milk of ruminant animals, a testament to the intricate connections within the biosphere.

Primary Microbial Sources: Masters of Extreme Environments

The most significant producers of CHFAs are thermo-acidophilic bacteria, which require specialized membrane components to maintain integrity in high-temperature, low-pH environments.

-

Thermo-acidophiles: Bacteria of the genus Alicyclobacillus (previously classified under Bacillus) are the most prominent examples. In Alicyclobacillus acidocaldarius, which inhabits acidic hot springs up to 65°C, ω-cyclohexyl fatty acids can constitute up to 65% of the total fatty acid content.[1][2] The bulky cyclohexyl groups are thought to increase the packing density and stability of the cell membrane, providing a crucial adaptation to prevent membrane fluidization at high temperatures.[3]

-

Mesophiles and Acid-Tolerant Bacteria: CHFAs are not exclusive to extremophiles. They have been detected in the mesophilic bacterium Curtobacterium pusillum and are the major cellular fatty acids in Propionibacterium cyclohexanicum, an acid-tolerant species isolated from spoiled orange juice.[1] In these organisms, CHFAs likely play a similar role in membrane stabilization, particularly in response to acidic stress.[3]

Eukaryotic Presence: A Tale of Symbiosis

The detection of CHFAs in eukaryotes is generally a result of the metabolic activity of symbiotic microorganisms.

-

Ruminant Products: The initial discovery of CHFAs was in butterfat.[1] They are also found in sheep fat and cow's milk, with ω-cyclohexyltridecanoic acid concentrations reaching up to 0.15% of the total milk fat.[1][3] Their presence is not due to endogenous synthesis by the animal but is attributed to the metabolic activity of rumen bacteria.[3][4] The composition of the animal's diet influences the abundance of these fatty acids; for instance, milk from cows fed diets rich in cereal meals shows higher levels of CHFAs, likely because such diets alter the rumen's microbial population and fermentation patterns, favoring the growth of CHFA-producing bacteria.[1][3]

Geological Significance: Molecular Fossils

CHFAs and their parent alkanes have been identified in petroleum samples. Their chemical stability allows them to serve as molecular fossils, or biomarkers, indicating the past presence of CHFA-producing bacteria, such as Alicyclobacillus, in the ancient environments where the petroleum was formed.[1]

Data Presentation: Distribution of Common Cyclohexyl Fatty Acids

| Fatty Acid Name | Chemical Structure | Primary Natural Sources | Typical Abundance |

| 11-Cyclohexylundecanoic Acid | C₆H₁₁-(CH₂)₁₀-COOH | Alicyclobacillus acidocaldarius, Propionibacterium cyclohexanicum, Ruminant Milk Fat | Major component (up to 65% in some bacteria), Minor component (<0.15% in milk)[1][2] |

| 13-Cyclohexyltridecanoic Acid | C₆H₁₁-(CH₂)₁₂-COOH | Alicyclobacillus acidocaldarius, Ruminant Milk Fat | Major component (up to 65% in some bacteria), Minor component (<0.15% in milk)[1][2] |

| C17 and C19 ω-Cyclohexyl Fatty Acids | C₆H₁₁-(CH₂)₁₄/₁₆-COOH | Acido-thermophilic bacteria | Detected as components in various strains[1] |

Part 2: The Biosynthetic Pathway

The synthesis of ω-cyclohexyl fatty acids is a specialized branch of the general fatty acid biosynthesis machinery, initiated by a unique alicyclic primer. The causality behind this pathway lies in the organism's need to create a specific membrane-stabilizing molecule that standard fatty acid primers cannot produce.

Initiation: The Shikimate Pathway Connection

The biosynthesis does not start with common primers like acetyl-CoA or branched-chain acyl-CoAs. Instead, it utilizes cyclohexanecarboxylic acid (CHC) as the starter unit. This crucial precursor is derived from the shikimate pathway, a metabolic route typically associated with the synthesis of aromatic amino acids.[1][5][6] This diversion from a primary metabolic pathway to initiate lipid synthesis is a key specialization in CHFA-producing organisms. The conversion of a shikimate pathway intermediate to cyclohexanecarboxyl-CoA involves a series of enzymatic steps, including the action of a promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase.[5]

Elongation: The Fatty Acid Synthase (FAS) System

Once the cyclohexanecarboxyl-CoA primer is formed, it enters the conventional fatty acid synthesis cycle. The Type II Fatty Acid Synthase (FAS) system iteratively elongates the acyl chain by adding two-carbon units derived from malonyl-CoA.[7] This process involves a cycle of condensation, reduction, dehydration, and a second reduction, with the growing acyl chain attached to an Acyl Carrier Protein (ACP).[8] The final chain length is determined by the specificity of the terminating thioesterase enzyme.

Visualization: Biosynthesis of ω-Cyclohexyl Fatty Acids

Caption: Biosynthetic pathway of ω-cyclohexyl fatty acids.

Part 3: Experimental Protocols for Extraction and Analysis

The accurate identification and quantification of CHFAs from complex biological matrices is essential for research. The protocol described here is a self-validating system, incorporating steps for total lipid recovery, efficient derivatization, and definitive analysis.

Protocol: Total Fatty Acid Extraction and Methylation from Bacterial Cells

This protocol is designed for the comprehensive analysis of all fatty acids, both free and esterified (e.g., in phospholipids), from a bacterial cell pellet.

1. Lipid Extraction (Modified Bligh-Dyer Method)

- Rationale: This monophasic solvent system (chloroform:methanol) effectively disrupts cell membranes and solubilizes lipids. Subsequent addition of water creates a biphasic system, partitioning lipids into the lower chloroform layer for clean separation.[9][10]

- Procedure:

- Start with a known mass of lyophilized bacterial cells (e.g., 10-50 mg).

- Add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously for 2 minutes.

- Add an internal standard (e.g., heptadecanoic acid, C17:0) at a known concentration. This is critical for accurate quantification.

- Incubate at room temperature for 1 hour with intermittent shaking.

- Add 0.5 mL of chloroform and 0.9 mL of water. Vortex for 2 minutes.

- Centrifuge at 1,000 x g for 10 minutes to separate the phases.

- Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

- Dry the lipid extract completely under a stream of nitrogen gas.

2. Saponification and Acid-Catalyzed Derivatization to FAMEs

- Rationale: Gas chromatography requires volatile analytes. Fatty acids are converted to their corresponding Fatty Acid Methyl Esters (FAMEs), which are much more volatile. Acid catalysis ensures the methylation of both free fatty acids and the transesterification of esterified fatty acids.[9][11]

- Procedure:

- To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[9]

- Seal the tube tightly with a PTFE-lined cap.

- Heat at 80°C for 1 hour (or 50°C overnight).

- Cool the tube to room temperature.

- Quench the reaction by adding 5 mL of deionized water.

- Extract the FAMEs by adding 0.5 mL of high-purity hexane. Vortex thoroughly.[9]

- Centrifuge at 1,000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Rationale: GC separates the complex mixture of FAMEs based on their volatility and interaction with the column's stationary phase. The mass spectrometer fragments the eluting compounds, providing a unique mass spectrum for definitive identification.[3]

- Procedure:

- Transfer the hexane layer to a GC sample vial.

- Inject 1 µL of the sample into the GC-MS system.

- GC Conditions (Example): Use a polar capillary column (e.g., DB-WAX or similar). A typical temperature program would be: hold at 100°C for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.

- Identification: Identify CHFA-FAMEs by their retention times and by comparing their mass spectra to reference libraries or synthesized standards. The mass spectrum of a CHFA-FAME is characterized by specific fragmentation patterns of the cyclohexyl ring.[3]

- Quantification: Calculate the concentration of each CHFA relative to the known concentration of the internal standard by comparing their respective peak areas in the chromatogram.

Visualization: Experimental Workflow for CHFA Analysis

Caption: Experimental workflow for CHFA isolation and analysis.

Part 4: Biological Significance and Future Applications

While the role of CHFAs in membrane adaptation is well-established, their potential applications in biotechnology and diagnostics are now coming into focus.

-

Membrane Fluidity and Stability: The primary and most critical function of CHFAs is the modulation of cell membrane properties. The bulky, non-planar cyclohexyl group disrupts the orderly packing of straight-chain fatty acids, thereby increasing membrane fluidity at lower temperatures while simultaneously providing steric hindrance that enhances stability at very high temperatures.[3] This allows thermo-acidophiles to thrive in conditions that would be lethal to most other organisms.

-

Biomarkers for Process Monitoring: The unique origin of CHFAs makes them valuable biomarkers.

-

Food Science: In the dairy industry, the presence of 11-cyclohexylundecanoic and 13-cyclohexyltridecanoic acids in milk fat has been proposed as a potential indicator of subacute ruminal acidosis (SARA).[3] This condition is associated with high-starch diets that lower rumen pH, favoring the growth of acid-tolerant, CHFA-producing bacteria.

-

Geomicrobiology: As mentioned, they serve as robust biomarkers in petroleum geology, tracing microbial activity in subsurface environments.[1]

-

-

Drug Development and Bioactivity: While simple ω-CHFAs themselves have not been extensively studied for direct pharmacological activity, the cyclohexanecarboxylic acid moiety they are built from is a precursor in the biosynthesis of complex antibiotics, such as ansatrienin A from Streptomyces collinus.[3][6] This establishes a clear link between this metabolic pathway and the production of bioactive secondary metabolites. The unique physicochemical properties of CHFAs could also be exploited in synthetic drug design to modulate the membrane interaction or solubility of novel therapeutics. While other cyclic fatty acids, such as cyclopentenyl fatty acids, have known antibiotic properties, the full pharmacological profile of CHFAs remains a promising area for future investigation.[12][13]

Conclusion

Cyclohexyl fatty acids, once a biochemical curiosity, are now understood to be critical components for microbial survival in extreme environments and are emerging as powerful biomarkers in fields as diverse as agriculture and geology. Their unique biosynthesis, originating from the shikimate pathway, highlights the metabolic adaptability of microorganisms. For researchers and drug development professionals, the study of CHFAs offers insights into membrane biophysics and presents opportunities to discover or design novel bioactive molecules. Further exploration into the enzymes of the CHFA biosynthetic pathway could unlock new tools for synthetic biology, enabling the production of customized lipids with tailored properties for industrial and therapeutic applications.

References

- 1. Cyclohexyl and cyclohexenyl FA | Cyberlipid [cyberlipid.gerli.com]

- 2. Cyclohexane fatty acids from a thermophilic bacterium - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource | MDPI [mdpi.com]

- 12. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Cyclohexylhexanoic Acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and verification of 6-Cyclohexylhexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind the observed spectral features, ensuring a deeper understanding of the molecule's structural properties.

Introduction: The Molecular Blueprint

This compound (C₁₂H₂₂O₂) is an aliphatic carboxylic acid featuring a cyclohexyl ring attached to a six-carbon linear chain. Its molecular weight is 198.30 g/mol .[1] The unambiguous confirmation of its structure is paramount for its application in research and development, ensuring purity, confirming synthesis outcomes, and meeting regulatory standards. Spectroscopic analysis provides the foundational data for this confirmation, with each technique offering a unique piece of the structural puzzle.

The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate a complex aliphatic region and a characteristic downfield signal for the carboxylic acid proton.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.[2]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

The spectrum is characterized by a highly deshielded carboxylic acid proton and overlapping multiplets in the upfield region corresponding to the cyclohexyl and hexanoyl chains.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.0 - 12.0 | Broad Singlet (br s) | 1H | -COOH | The acidic proton is strongly deshielded by the adjacent electronegative oxygen atoms and exhibits a characteristic broad signal due to hydrogen bonding and chemical exchange.[3][4] |

| 2.35 | Triplet (t) | 2H | -CH₂-COOH | Protons on the carbon alpha to the carbonyl group are deshielded, shifting them downfield relative to other methylene groups. The signal is split into a triplet by the two neighboring protons on the adjacent CH₂ group. |

| 1.60 - 1.75 | Multiplet (m) | 4H | Cyclohexyl CH (1H), -CH₂-CH₂COOH (2H), and other chain/ring protons. | This region contains multiple overlapping signals from the cyclohexyl ring and the alkyl chain. The methine proton of the cyclohexyl group and the methylene group beta to the carbonyl are expected here. |

| 0.80 - 1.40 | Multiplet (m) | 15H | Remaining -CH₂- groups of the hexanoyl chain and cyclohexyl ring. | The bulk of the aliphatic protons from both the ring and the chain are shielded and appear in this upfield region, resulting in a complex set of overlapping signals. |

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's symmetry, some carbon signals may overlap.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-